4-Hydroxy Atomoxetine Oxalate
Description
Properties
CAS No. |
457634-21-8 |
|---|---|
Molecular Formula |
C19H23NO6 |
Molecular Weight |
361.40 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Preparation of 4 Hydroxy Atomoxetine Oxalate
Established Synthetic Routes for 4-Hydroxy Atomoxetine (B1665822)
The traditional synthesis of 4-Hydroxy Atomoxetine is a multi-step process that requires careful selection of precursors and precise control of reaction conditions to ensure the desired stereochemistry and purity.
Precursor Selection and Derivatization Strategies
The synthesis often commences with precursors that can be strategically modified to introduce the necessary functional groups. A common precursor is (R)-3-chloro-1-phenylpropanol. google.com This starting material undergoes a series of reactions to build the final molecular architecture.
Another key precursor is 4-hydroxy-3-methyl acetophenone (B1666503) or 4-fluoro-3-methyl acetophenone. google.com The selection between these depends on the subsequent coupling and reaction strategies. The use of a fluoro-substituted precursor, for instance, necessitates a nucleophilic aromatic substitution step to introduce the phenoxy group.
Derivatization strategies are employed to protect or activate certain functional groups during the synthesis. For example, the hydroxyl group of a precursor might be protected to prevent unwanted side reactions during a coupling step.
Key Reaction Steps and Conditions
The synthesis of 4-Hydroxy Atomoxetine from its precursors involves several key chemical transformations:
Amination: (R)-3-chloro-1-phenylpropanol is reacted with dimethylamine (B145610) to introduce the dimethylamino group, yielding (R)-N,N-dimethylamino-1-phenylpropanol. google.com This reaction is typically carried out in a solvent like an alcohol, in the presence of a catalyst, and under reflux conditions for several hours. google.com
Coupling: The resulting (R)-N,N-dimethylamino-1-phenylpropanol is then coupled with a substituted acetophenone, such as 4-hydroxy-3-methyl acetophenone or 4-fluoro-3-methyl acetophenone. google.com This reaction often utilizes a strong base like sodium hydride in a solvent such as dimethylacetamide. google.com
Oxidation: The acetyl group on the aromatic ring is then converted to a hydroxyl group via an oxidation reaction. google.com
Demethylation and Hydrolysis: The N,N-dimethyl group is converted to a methylamino group. This can be achieved through demethylation using agents like phenyl chloroformate in the presence of a base, followed by hydrolysis of the resulting carbamate. google.com
Salt Formation: Finally, the free base of 4-Hydroxy Atomoxetine is converted to its oxalate (B1200264) salt by treatment with oxalic acid. google.com
| Reaction Step | Reagents and Conditions |
| Amination | (R)-3-chloro-1-phenylpropanol, dimethylamine, catalyst, alcohol solvent, reflux. google.com |
| Coupling | (R)-N,N-dimethylamino-1-phenylpropanol, 4-hydroxy-3-methyl acetophenone or 4-fluoro-3-methyl acetophenone, sodium hydride, dimethylacetamide. google.com |
| Oxidation | Details on specific oxidizing agents were not extensively provided in the search results. |
| Demethylation | Phenyl chloroformate, diisopropylethylamine, followed by hydrolysis. google.com |
| Oxalate Salt Formation | 4-Hydroxy Atomoxetine free base, oxalic acid. google.com |
Stereoselective Synthesis Approaches for Chiral Purity
Maintaining the correct stereochemistry is crucial as 4-Hydroxy Atomoxetine is a chiral molecule. The synthesis typically starts with a chirally pure precursor, such as (R)-3-chloro-1-phenylpropanol, to ensure the final product has the desired (R)-configuration. google.com
Stereoselective synthesis can also be achieved through asymmetric reactions. For instance, asymmetric reduction of a ketone precursor can establish the chiral center at the benzylic position. newdrugapprovals.org Continuous flow processes employing polymer-supported chiral catalysts have also been explored for the enantioselective synthesis of chiral intermediates of atomoxetine. researchgate.netnih.govacs.org
Novel Process Development for 4-Hydroxy Atomoxetine Oxalate
Research into the synthesis of this compound continues to evolve, with a focus on developing more efficient, cost-effective, and scalable processes.
Exploration of Alternative Synthetic Pathways
Alternative pathways may also involve different coupling strategies or the use of different protecting groups to simplify the synthesis. The goal is to create a more robust and economical manufacturing process.
Optimization of Reaction Parameters for Yield and Purity
Significant effort is dedicated to optimizing reaction parameters to maximize the yield and purity of this compound. This includes fine-tuning factors such as:
Temperature: Each reaction step has an optimal temperature range to ensure high conversion rates and minimize side product formation. For example, the coupling reaction may be initiated at a lower temperature and then allowed to proceed at ambient temperature. google.com
Solvent: The choice of solvent can significantly impact reaction rates and selectivity. A variety of solvents, including alcohols, aromatic hydrocarbons, and amides, are used throughout the synthesis. google.com
Catalyst: The selection of an appropriate catalyst is critical for certain transformations, such as the initial amination step.
Base: The type and amount of base used in reactions like the coupling and demethylation steps are carefully controlled to drive the reaction to completion and neutralize any acidic byproducts. google.com
Purification Methods: Purification of the final product and intermediates is essential to achieve the high purity required for pharmaceutical applications. This often involves crystallization, filtration, and washing with appropriate solvents. google.com The formation of the oxalate salt itself serves as a purification step, often resulting in a crystalline solid that can be easily isolated. google.com
| Parameter | Optimized Conditions/Considerations |
| Temperature | Varies by reaction step, often involving initial cooling followed by warming to ambient or elevated temperatures. google.com |
| Solvent | Selection based on reactant solubility and reactivity; examples include alcohols, dimethylacetamide, and aromatic hydrocarbons. google.com |
| Base | Strong bases like sodium hydride for coupling; organic bases like diisopropylethylamine for demethylation. google.com |
| Purification | Crystallization of the oxalate salt is a key final purification step. google.com |
Development of Novel Intermediates in Synthesis
Key novel intermediates in the synthesis of 4-Hydroxy Atomoxetine are detailed below.
Interactive Data Table: Novel Intermediates in 4-Hydroxy Atomoxetine Synthesis
| Compound Name | Formula | Role in Synthesis |
|---|---|---|
| (R)-N,N-dimethyl-3-(2-methyl-(4-acetylphenyl)oxy)-3-phenyl-1-aminopropane | Formula-IV | Result of coupling (R)-N,N-dimethylamino-1-phenylpropanol with 4-fluoro-3-methyl acetophenone. google.com |
| (R)-N,N-dimethyl-3-(2-methyl-(4-acetoxyphenyl)oxy)-3-phenyl-1-aminopropane | Formula-III | Product of the oxidation of Formula-IV, precursor to the final compound. google.com |
Crystallization and Salt Formation of this compound
The final stage in the preparation of the compound is the formation and crystallization of the oxalate salt. This step is crucial for the purification, stability, and handling of the final product. A process has been developed that specifically yields crystalline this compound. google.com The conversion from the free base to the salt is achieved by reacting 4-Hydroxy Atomoxetine with oxalic acid. google.com
Techniques for Oxalate Salt Formation
The formation of an amine oxalate salt is a standard acid-base reaction. General techniques often involve dissolving the amine free base in a suitable solvent, followed by the addition of a solution of oxalic acid. sciencemadness.orgsciencemadness.org
In the context of preparing amine oxalate salts, specific solvents and conditions are chosen to ensure complete precipitation and high purity. sciencemadness.orggoogle.com Common practices include:
Dissolving the amine freebase in a solvent such as isopropanol (B130326) (IPA) or other lower alcohols. sciencemadness.orgorgsyn.org
Adding a stoichiometric amount of oxalic acid, also dissolved in a suitable solvent like IPA. sciencemadness.org
If precipitation is not immediate, the addition of a less polar co-solvent, such as diethyl ether, can be used to induce crystallization. sciencemadness.org
Controlling the temperature, for instance by cooling the mixture, can improve the yield of the crystalline salt. sciencemadness.orgorgsyn.org
The resulting solid is typically isolated by filtration, washed with a solvent to remove any excess acid, and then dried. sciencemadness.orgorgsyn.org
For the preparation of (R)-N,N-dimethyl-3-(2-methyl-(4-acetylphenyl)oxy)-3-phenyl-1-aminopropane oxalate, an intermediate, the process involved stirring the reaction mass for about 12 hours at 25-35°C, followed by cooling to 10-15°C for 2 hours to complete the crystallization before filtering. google.com
Characterization of Crystalline Forms
The characterization of a specific crystalline form, or polymorph, is essential for defining its physical and chemical properties. While a patent application explicitly mentions the preparation of "crystalline this compound," detailed characterization data such as X-ray Powder Diffraction (XRPD) patterns or Differential Scanning Calorimetry (DSC) thermograms for this specific oxalate salt are not provided in the public domain documents reviewed. google.com
For context, other related compounds, such as (±)-atomoxetine oxalate, have been characterized extensively. For example, different crystalline forms of (±)-atomoxetine oxalate are identified by their unique XRPD patterns, with characteristic peaks at specific 2θ angles. google.comgoogle.com For instance, one crystalline form of (±)-Atomoxetine oxalate is defined by XRPD peaks at 9.6, 14.6, 17.3, 19.2, 22.3, and 24.7 2θ±0.2°. google.com Such analytical techniques are standard for unequivocally identifying and differentiating between various crystalline forms of a pharmaceutical compound. nih.gov
Metabolic Pathways and Enzymatic Biotransformation of Atomoxetine to 4 Hydroxy Atomoxetine
Cytochrome P450-Mediated Hydroxylation
The initial and rate-limiting step in the metabolism of atomoxetine (B1665822) is the hydroxylation at the 4-position of the phenoxy ring, a reaction predominantly catalyzed by the Cytochrome P450 (CYP) enzyme system.
The formation of 4-hydroxy atomoxetine is principally mediated by the CYP2D6 isozyme. nih.govnih.gov This enzyme exhibits significant genetic polymorphism, leading to different metabolic phenotypes among individuals, such as extensive metabolizers (EMs) and poor metabolizers (PMs). nih.govnih.gov In individuals with normal CYP2D6 activity (EMs), atomoxetine is efficiently converted to 4-hydroxy atomoxetine. nih.govnih.gov This metabolite is equipotent to the parent drug as an inhibitor of the norepinephrine (B1679862) transporter. fda.gov However, it is found in much lower concentrations in the plasma due to rapid subsequent metabolism. nih.govfda.gov The primary role of CYP2D6 is underscored by studies showing a strong correlation between CYP2D6 activity and the formation of 4-hydroxy atomoxetine in human liver microsomes. pharmgkb.org
Enzyme kinetic studies using human liver microsomes have provided quantitative insights into the formation of 4-hydroxy atomoxetine. In microsomes with normal CYP2D6 activity, the formation of 4-hydroxy atomoxetine is a high-affinity, high-capacity process. In contrast, in microsomes deficient in CYP2D6, the reaction exhibits much lower affinity and a dramatically reduced rate. researchgate.net
Below is a table summarizing the kinetic parameters for the formation of 4-hydroxy atomoxetine in human liver microsomes with and without functional CYP2D6.
Table 1: Enzyme Kinetics of 4-Hydroxy Atomoxetine Formation
| Microsomal System | K_m (μM) | V_max (pmol/min/mg) | Cl_int (μL/min/mg) |
|---|---|---|---|
| CYP2D6-Containing | 2.3 | Not explicitly stated | 103 |
| CYP2D6-Deficient | 149 | Not explicitly stated | 0.2 |
Data sourced from in vitro studies of human liver microsomes. researchgate.net
A study investigating the catalytic activities of 24 different CYP2D6 variants found significant differences in their ability to metabolize atomoxetine, with some variants showing increased intrinsic clearance and others showing decreased clearance compared to the wild type. karger.com
Contribution of Other Cytochrome P450 Isoforms (e.g., CYP1A2, CYP2B6, CYP2C19, CYP3A4, CYP2E1, CYP2J2) in CYP2D6-Deficient Systems
Subsequent Phase II Metabolism of 4-Hydroxy Atomoxetine
Following its formation, 4-hydroxy atomoxetine undergoes extensive Phase II metabolism, which involves conjugation reactions to increase its water solubility and facilitate its excretion from the body.
The primary Phase II metabolic pathway for 4-hydroxy atomoxetine is glucuronidation. nih.govresearchgate.net This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which transfer a glucuronic acid moiety to the hydroxyl group of the metabolite. glpbio.com This process is the main route for the clearance of 4-hydroxy atomoxetine. nih.gov The absence of UDPGA (the cofactor for UGT enzymes) in in vitro systems prevents the formation of the glucuronide conjugate. tandfonline.com
The product of the glucuronidation of 4-hydroxy atomoxetine is 4-hydroxyatomoxetine-O-glucuronide. nih.govgoogle.com This conjugate is the major metabolite of atomoxetine found in urine, accounting for over 80% of the administered dose. fda.gov The formation of this glucuronide is rapid and extensive, leading to very low circulating plasma concentrations of the pharmacologically active 4-hydroxy atomoxetine. nih.govfda.gov In extensive metabolizers of CYP2D6, the plasma concentrations of 4-hydroxyatomoxetine-O-glucuronide are significantly higher than those of atomoxetine itself. nih.gov
Glucuronidation of 4-Hydroxy Atomoxetine by UGT Enzymes
Investigation of Species Differences in Atomoxetine Biotransformation to 4-Hydroxy Atomoxetine
The metabolism of atomoxetine to 4-hydroxy atomoxetine shows considerable variability among different species, a critical consideration for the preclinical evaluation of the drug.
In vitro studies using liver microsomes have been pivotal in characterizing the species-specific metabolism of atomoxetine. Human liver microsomes demonstrate a high capacity for producing 4-hydroxy atomoxetine, a pathway that is significantly more dominant than N-desmethylation. researchgate.net This is a direct result of the high expression and activity of CYP2D6 in the human liver. researchgate.net
Conversely, the metabolic profile in rat liver microsomes is markedly different. The formation of 4-hydroxy atomoxetine is considerably lower in rats, with N-demethylation being a more significant pathway. fda.gov Mouse liver microsomes also display a distinct metabolic pattern. nih.gov These interspecies differences are largely due to variations in the expression and catalytic activity of CYP enzyme orthologs. nih.gov For instance, while CYP2D6 is the key enzyme in humans, the corresponding enzymes in rats and mice have different substrate preferences and efficiencies. nih.gov
A study systematically investigating atomoxetine metabolism in human, mouse, and rat liver microsomes identified thirty-one metabolites and adducts, sixteen of which were novel. nih.gov This highlights the complexity and species-dependent nature of atomoxetine biotransformation.
Below is an interactive data table summarizing the key metabolic differences in liver microsomes across species.
| Species | Predominant Metabolic Pathway | Primary Enzyme(s) Involved | Relative Rate of 4-Hydroxy Atomoxetine Formation |
| Human | Aromatic Hydroxylation | CYP2D6 | High |
| Rat | N-Demethylation | CYP2D-family, CYP3A-family | Low |
| Mouse | Mixed | CYP2D-family | Moderate |
The investigation of atomoxetine metabolism across species has unveiled distinct biotransformation pathways. In humans, the metabolic route is heavily directed towards the formation of 4-hydroxy atomoxetine, driven by the highly efficient CYP2D6 enzyme. nih.gov
In contrast, the metabolic pathway in rats favors N-demethylation, leading to the production of N-desmethyl atomoxetine. fda.gov The lower capacity for aromatic hydroxylation in rats results in significantly lower concentrations of 4-hydroxy atomoxetine compared to humans. fda.gov This is a crucial factor when extrapolating preclinical data from rat studies to human clinical scenarios.
Interestingly, the oral bioavailability of atomoxetine also shows species-specific differences, being low in mice (5%) and rats (4%), and moderate in rhesus monkeys (45%). fda.gov This is largely attributed to the extent of first-pass metabolism in the liver. fda.gov
Comparative Metabolic Profiling in Liver Microsomes (e.g., Human, Mouse, Rat)
Interactions with Metabolic Enzymes: In Vitro Inhibition and Induction Studies
To predict potential drug-drug interactions, in vitro studies have been conducted to evaluate the effects of other drugs on atomoxetine metabolism and the impact of atomoxetine on the activity of various metabolic enzymes.
Given the primary role of CYP2D6 in the formation of 4-hydroxy atomoxetine, co-administration with CYP2D6 inhibitors can significantly alter atomoxetine's metabolic fate. In vitro studies utilizing human liver microsomes have consistently shown that potent inhibitors of CYP2D6, such as paroxetine (B1678475), fluoxetine (B1211875), and quinidine, markedly reduce the formation of 4-hydroxy atomoxetine. fda.govtandfonline.comtandfonline.com
This inhibition results in a metabolic shift, causing atomoxetine to be cleared by other, less efficient CYP enzymes. nih.gov Clinically, this leads to elevated plasma concentrations of the parent drug and reduced levels of the 4-hydroxy atomoxetine metabolite. fda.gov For individuals who are extensive metabolizers of CYP2D6, treatment with a CYP2D6 inhibitor like paroxetine or fluoxetine can increase atomoxetine exposure (AUC) by approximately 6- to 8-fold. fda.gov
The following table summarizes the impact of various inhibitors on the formation of 4-hydroxy atomoxetine in vitro.
| Inhibitor | Target Enzyme | Impact on 4-Hydroxy Atomoxetine Formation |
| Paroxetine | CYP2D6 | Strong Inhibition |
| Fluoxetine | CYP2D6 | Strong Inhibition |
| Quinidine | CYP2D6 | Strong Inhibition |
In vitro investigations have been carried out to determine the potential of atomoxetine and its metabolites to inhibit or induce major CYP enzymes. Studies have indicated that at therapeutic concentrations, atomoxetine does not cause clinically significant inhibition of CYP1A2, CYP3A, and CYP2C9. fda.govfda.gov
While some in vitro studies predicted significant inhibition of CYP2D6 at high therapeutic doses, in vivo studies did not show clinically significant drug interactions when co-administered with substrates of this enzyme. consensus.app Atomoxetine itself did not inhibit or induce the CYP2D6 pathway. fda.gov Furthermore, in vitro studies using human hepatocytes have demonstrated that atomoxetine is not a significant inducer of major CYP enzymes, including CYP1A2 and CYP3A. fda.gov This suggests a low likelihood of atomoxetine causing drug-drug interactions by accelerating the metabolism of other medications. fda.gov
Pharmacological and Mechanistic Research of 4 Hydroxy Atomoxetine
Neurotransmitter Transporter Inhibition Studies In Vitro
Equipotency of 4-Hydroxy Atomoxetine (B1665822) to Atomoxetine as a Norepinephrine (B1679862) Transporter (NET) Inhibitor
Although 4-hydroxyatomoxetine (B19935) circulates in the plasma at much lower concentrations than atomoxetine (approximately 1% in extensive metabolizers and 0.1% in poor metabolizers), its high affinity for NET underscores its importance in the mechanism of action. drugbank.comfda.govnih.gov The formation of 4-hydroxyatomoxetine is primarily mediated by the CYP2D6 enzyme. pharmgkb.orgnih.gov In individuals with reduced CYP2D6 activity, known as poor metabolizers, the formation of this metabolite occurs at a slower rate through other cytochrome P450 enzymes. drugbank.comnih.gov
Comparative Potency and Selectivity for Other Monoamine Transporters
In comparison to its potent inhibition of the norepinephrine transporter (NET), 4-hydroxyatomoxetine exhibits significantly lower affinity for the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT). This indicates a high degree of selectivity for NET.
Research findings have quantified the inhibitory constants (Ki) of atomoxetine for human NET, SERT, and DAT as 5 nM, 77 nM, and 1451 nM, respectively. dcchemicals.commedchemexpress.commedchemexpress.eumedchemexpress.commedchemexpress.commedchemexpress.eu This demonstrates a much greater potency for NET inhibition over the other two monoamine transporters. While specific Ki values for 4-hydroxyatomoxetine across all three transporters are not as consistently reported in the same direct comparative studies, it is established that 4-hydroxyatomoxetine also possesses potent activity as a serotonin reuptake inhibitor, with a reported Ki value of 43 nM. fda.gov This makes it a more potent SERT inhibitor than the parent compound, atomoxetine. However, like atomoxetine, it shows very little relative affinity for other receptor systems. fda.gov
The N-desmethylatomoxetine metabolite is considerably less active at the norepinephrine transporter, with a Ki value of 92 nM, making it about 20 times less potent than atomoxetine. fda.gov
Inhibitory Potency of Atomoxetine at Monoamine Transporters
| Transporter | Ki (nM) |
|---|---|
| Norepinephrine Transporter (NET) | 5 dcchemicals.commedchemexpress.commedchemexpress.eumedchemexpress.commedchemexpress.commedchemexpress.eu |
| Serotonin Transporter (SERT) | 77 dcchemicals.commedchemexpress.commedchemexpress.eumedchemexpress.commedchemexpress.commedchemexpress.eu |
| Dopamine Transporter (DAT) | 1451 dcchemicals.commedchemexpress.commedchemexpress.eumedchemexpress.commedchemexpress.commedchemexpress.eu |
Cellular and Subcellular Mechanistic Investigations
Studies on Receptor Binding Profiles
The binding profile of 4-hydroxyatomoxetine has been investigated across a range of neuronal receptors. While its primary action is the inhibition of the norepinephrine transporter, studies have explored its affinity for other receptors to understand its broader pharmacological profile.
One notable finding is the interaction of 4-hydroxyatomoxetine with opioid receptors. Research has shown that at a concentration of 1 µM, 4-hydroxyatomoxetine inhibited radioligand binding to opioid δ1, κ1, and μ receptors by 52%, 59%, and 66%, respectively. nih.gov Further investigation revealed that 4-hydroxyatomoxetine has a relatively low affinity for these receptors, with Ki values of 300 nM for δ1, 95 nM for κ1, and 422 nM for μ receptors. nih.gov In contrast, the parent compound, atomoxetine, at a 1 µM concentration, did not inhibit any of these receptors by more than 50%, with the exception of the opioid σ1 receptor, which was inhibited by 51.4%. nih.gov It has also been noted that 4-hydroxyatomoxetine does not bind to κ-opioid receptors in the same manner as its parent drug.
Beyond opioid receptors, both atomoxetine and its major metabolites, including 4-hydroxyatomoxetine, have been found to have minimal affinity for a wide array of other neurotransmitter receptors. fda.govnih.gov This selectivity for the norepinephrine transporter is a key characteristic of their pharmacological profile.
Binding Affinity of 4-Hydroxyatomoxetine at Opioid Receptors
| Receptor | % Inhibition at 1 µM | Ki (nM) |
|---|---|---|
| δ1 | 52 nih.gov | 300 nih.gov |
| κ1 | 59 nih.gov | 95 nih.gov |
| μ | 66 nih.gov | 422 nih.gov |
Impact on Neurotransmitter Uptake in Isolated Systems
Studies utilizing isolated systems, such as synaptosomes, have provided direct evidence of the effects of atomoxetine and its metabolites on neurotransmitter reuptake. These in vitro models allow for a detailed examination of the compounds' potency and selectivity.
In studies with rat and human neocortical synaptosomes, atomoxetine was a potent inhibitor of [3H]-noradrenaline ([3H]-NA) uptake. nih.gov In fact, it was found to be the most potent compound tested for inhibiting [3H]-NA uptake in both human and rat synaptosomes, with its potency in the subnanomolar range. nih.gov In contrast, atomoxetine was markedly less potent at inhibiting the uptake of [3H]-5-hydroxytryptamine ([3H]-5-HT), highlighting its selectivity for the norepinephrine transporter. nih.gov
Microdialysis studies in rats have further elucidated the in vivo consequences of this transporter inhibition. Administration of atomoxetine led to a threefold increase in extracellular levels of norepinephrine in the prefrontal cortex. researchgate.net Interestingly, atomoxetine also caused a threefold increase in extracellular dopamine concentrations in the prefrontal cortex, a region where dopamine transporter expression is minimal, suggesting that the norepinephrine transporter is responsible for dopamine reuptake in this brain area. researchgate.netwikipedia.org Importantly, atomoxetine did not alter dopamine levels in the striatum or nucleus accumbens, nor did it affect extracellular serotonin levels in the prefrontal cortex. researchgate.netwikipedia.org
Analytical Methodologies for 4 Hydroxy Atomoxetine Oxalate in Research and Development
Chromatographic Separations and Detection
Chromatographic techniques are the cornerstone for the analysis of 4-Hydroxy Atomoxetine (B1665822) Oxalate (B1200264), offering high-resolution separation from the parent compound and other related substances. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prominently used techniques.
High-Performance Liquid Chromatography (HPLC) Method Development
Reverse-phase HPLC (RP-HPLC) methods are widely developed for the analysis of atomoxetine and can be adapted for its hydroxylated metabolite. ijpsjournal.com These methods typically employ a C18 or C8 stationary phase, which provides effective separation based on hydrophobicity. ijpsjournal.com The mobile phase is generally a mixture of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). ijpsjournal.comresearchgate.net The pH of the aqueous phase is a critical parameter, often adjusted to an acidic value (e.g., pH 2.5-3.0) to ensure the analyte is in a protonated state, leading to better peak shape and retention. ijpsjournal.comscience.gov Detection is commonly performed using a UV detector, with wavelengths set around 215-220 nm or 270 nm, where the aromatic chromophores of the molecule exhibit significant absorbance. ijpsjournal.comasianpubs.org
Table 1: Example HPLC Method Parameters for Atomoxetine and Related Compounds
| Parameter | Condition | Source(s) |
|---|---|---|
| Column | C18 or C8, e.g., 15 cm x 4.6 mm, 3.5 µm | ijpsjournal.com |
| Mobile Phase | Acetonitrile : Water with 0.2% Triethylamine (85:15 v/v) | asianpubs.org |
| Buffer (pH 2.5) : Acetonitrile (62:38) | ijpsjournal.com | |
| Flow Rate | 1.0 - 1.5 mL/min | ijpsjournal.com |
| Detection | UV at 215 nm, 220 nm, or 270 nm | ijpsjournal.comasianpubs.org |
| Internal Standard | Pioglitazone | asianpubs.org |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for Quantification
For highly sensitive and selective quantification, particularly in complex biological matrices like plasma, LC-MS/MS is the method of choice. nih.govphenomenex.com These assays are crucial for pharmacokinetic studies, where concentrations of 4-Hydroxy Atomoxetine can be very low. nih.govnih.gov Sample preparation often involves a simple protein precipitation step using acetonitrile or methanol, followed by centrifugation to obtain a clear supernatant for injection. nih.govrsc.org
The chromatographic separation is typically achieved on a C18 column with a gradient elution mobile phase, often consisting of methanol and an aqueous solution containing an additive like ammonium acetate (B1210297) or formic acid to improve ionization. researchgate.netrsc.org Detection is performed using a tandem mass spectrometer operating in the positive electrospray ionization (ESI+) mode. Quantification is achieved through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and its deuterated internal standard (e.g., 4-Hydroxy Atomoxetine-d3). synzeal.comaquigenbio.comnih.govrsc.org This technique provides excellent specificity and allows for very low limits of quantification. researchgate.netnih.gov
Table 2: Typical LC-MS/MS Parameters for Atomoxetine and its Metabolites
| Parameter | Condition | Source(s) |
|---|---|---|
| Sample Preparation | Protein Precipitation with Acetonitrile or Methanol | nih.govrsc.org |
| Column | Kinetex C18 or Phenomenex Luna C18 | researchgate.netrsc.org |
| Mobile Phase | Methanol and 5-10 mM Ammonium Formate/Acetate with Formic Acid | researchgate.netrsc.org |
| Ionization Mode | Electrospray Ionization Positive (ESI+) | researchgate.netnih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.netrsc.org |
| Example Transition (Atomoxetine) | m/z 256 → 44 | researchgate.net |
| Internal Standard | Deuterated Atomoxetine (e.g., atomoxetine-d3) | nih.govrsc.org |
Development of Chiral Chromatographic Methods for Enantiomeric Purity
Since atomoxetine is a single enantiomer drug, (R)-atomoxetine, assessing enantiomeric purity is vital. Chiral chromatographic methods are developed to separate the desired (R)-enantiomer from its inactive or less active (S)-enantiomer. nih.gov These methods are also capable of separating positional isomers and other related impurities. nih.gov
A successful approach involves using a polysaccharide-based chiral stationary phase, such as a Chiralcel OD-H column. nih.gov The separation is typically achieved under normal-phase conditions. nih.gov The mobile phase consists of a non-polar solvent like hexane, an alcohol modifier such as isopropanol (B130326) (IPA), and acidic and basic additives like trifluoroacetic acid (TFA) and diethylamine (B46881) (DEA) to improve peak shape and resolution. nih.govmdpi.com These validated methods can effectively quantify the enantiomeric impurity to very low levels. nih.gov
Table 3: Example Chiral HPLC Method for Atomoxetine Enantiomers
| Parameter | Condition | Source(s) |
|---|---|---|
| Column | Chiralcel OD-H | nih.gov |
| Mobile Phase | Hexane / Isopropanol / Diethylamine / Trifluoroacetic Acid (85/15/0.15/0.2, v/v/v/v) | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Detection | UV | nih.gov |
Method Validation for Research Applications
Validation is a mandatory process to ensure that an analytical method is suitable for its intended purpose. ijpsjournal.com For research applications involving 4-Hydroxy Atomoxetine Oxalate, validation studies confirm the reliability, quality, and consistency of the results. ijpsjournal.comscience.gov
Specificity and Selectivity Studies
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. science.gov In HPLC-UV methods, specificity is demonstrated by showing that the analyte peak is free from interference at its retention time. This is often confirmed by conducting forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light. science.gov The method must be able to resolve the main analyte peak from any degradation product peaks that are formed.
In LC-MS/MS analysis, selectivity is exceptionally high due to the nature of MRM detection, which monitors a specific mass transition unique to the analyte. phenomenex.com The absence of interfering peaks in blank matrix samples at the retention time of the analyte confirms selectivity. rsc.org
Accuracy, Precision, and Linearity Assessment
The performance of an analytical method is defined by its accuracy, precision, and linearity. turkjps.org
Linearity: This is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. turkjps.org Calibration curves are constructed by plotting the instrument response against known concentrations of the analyte. asianpubs.org A linear relationship is confirmed by a high correlation coefficient (r²), typically >0.999. researchgate.netnih.govturkjps.org
Accuracy: Accuracy refers to the closeness of the test results to the true value. It is often determined by performing recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage recovered is calculated. asianpubs.orgturkjps.org Acceptance criteria for accuracy are usually within 98-102% for drug substance and formulation analysis, and within 85-115% for bioanalytical methods. researchgate.netturkjps.org
Precision: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. science.gov Precision is reported as the relative standard deviation (%RSD), which should typically be less than 2%. asianpubs.orgturkjps.org
Table 4: Summary of Validation Parameters for Atomoxetine and Metabolite Analysis
| Parameter | Typical Finding | Source(s) |
|---|---|---|
| Linearity Range (HPLC) | 10-200 µg/mL | asianpubs.org |
| Linearity Range (LC-MS/MS) | 1-750 ng/mL | researchgate.net |
| 0.5-2000 ng/mL | rsc.org | |
| Correlation Coefficient (r²) | > 0.999 | researchgate.netnih.govturkjps.org |
| Accuracy (% Recovery) | 99.67% - 100.20% | asianpubs.org |
| 93% - 102% (bioanalytical) | researchgate.net | |
| Precision (%RSD) | < 2% | asianpubs.orgturkjps.org |
| Intra-day: 4.0–6.8%, Inter-day: 1.1–9.6% (bioanalytical) | researchgate.net |
| Limit of Quantification (LOQ) | 1 ng/mL (LC-MS/MS) | researchgate.net |
Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination
In the quantitative analysis of 4-Hydroxy Atomoxetine, establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ) is a critical component of method validation. The LOD represents the lowest concentration of the analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. These parameters define the sensitivity and practical working range of an analytical method.
The determination of LOD and LOQ is typically guided by protocols from the International Council for Harmonisation (ICH). sepscience.com One common approach involves using the standard deviation of the response and the slope of the calibration curve. sepscience.com The formulas are expressed as:
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
Where:
σ = the standard deviation of the y-intercept of the regression line or the standard deviation of blank sample responses.
S = the slope of the calibration curve. sepscience.com
This statistical method provides a scientifically sound basis for determining the lower limits of an analytical procedure. sepscience.com For 4-Hydroxy Atomoxetine, highly sensitive liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods have been developed to achieve very low detection and quantification limits, particularly in biological matrices. nih.govnih.gov
In one such study, a validated LC-MS/MS method was established for the simultaneous determination of atomoxetine's major metabolites, 4-Hydroxyatomoxetine (B19935) (4-HAT) and N-desmethylatomoxetine (N-DAT), in human plasma. nih.gov The method demonstrated a lower limit of quantification (LLOQ) of 0.05 ng/mL for 4-Hydroxy Atomoxetine. nih.gov Another LC-MS/MS procedure for determining atomoxetine and its metabolites in various biological matrices reported an LOQ of 0.5 ng/mL for 4-Hydroxyatomoxetine in plasma and oral fluid, and 10 ng/mL in urine. nih.gov These findings underscore the high sensitivity of modern analytical techniques in quantifying this key metabolite.
| Analytical Method | Matrix | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|
| LC-MS/MS | Human Plasma | 0.05 ng/mL | nih.gov |
| LC-MS/MS | Human Plasma, Oral Fluid | 0.5 ng/mL | nih.gov |
| LC-MS/MS | Urine | 10 ng/mL | nih.gov |
Application as a Reference Standard in Quality Control (QC) and Analytical Method Development (AMV)
This compound serves as a crucial high-quality reference standard in the pharmaceutical industry. aquigenbio.comsynzeal.comaxios-research.com Reference standards are highly characterized materials used to ensure the identity, purity, quality, and strength of drug substances and products. The availability of this compound is essential for a variety of applications, including analytical method development (AMV), method validation, and routine quality control (QC) testing. aquigenbio.comsynzeal.com It is used in the development and validation of analytical procedures for Abbreviated New Drug Applications (ANDAs) and during the commercial production of Atomoxetine. synzeal.com
Impurity profiling is the identification and quantification of all potential impurities in a pharmaceutical product. During the synthesis of Atomoxetine, process-related impurities and degradation products can arise. Regulatory agencies require strict control and monitoring of these impurities to ensure the safety and efficacy of the final drug product.
4-Hydroxy Atomoxetine is a principal metabolite of Atomoxetine and can also be present as an impurity. nih.govgoogle.com As such, this compound is used as a certified reference standard to accurately identify and quantify this specific impurity during the quality control of Atomoxetine raw materials and finished dosage forms. weblivelink.comveeprho.com By using a known standard, analytical laboratories can develop specific methods, such as High-Performance Liquid Chromatography (HPLC), to separate 4-Hydroxy Atomoxetine from the parent drug and other related substances, ensuring that its presence is below the established safety thresholds. jcdronline.org
A stability-indicating analytical method is a validated quantitative procedure that can accurately detect changes in the concentration of the active pharmaceutical ingredient (API) due to degradation. nih.gov These methods must be able to separate the API from its degradation products, allowing for an accurate assessment of the drug's stability under various environmental conditions such as light, heat, and humidity. researchgate.net
Atomoxetine has been shown to be susceptible to degradation under stress conditions like acid, base, oxidation, and heat. nih.gov When developing a stability-indicating HPLC method for Atomoxetine, it is necessary to demonstrate that the method can resolve the parent drug from all potential degradation products. nih.govresearchgate.net 4-Hydroxy Atomoxetine, being a key oxidative metabolite, is a potential degradant. nih.gov Therefore, this compound is used as a reference standard during the development and validation of these methods. nih.gov It is spiked into samples of the drug substance to confirm that the chromatographic conditions can effectively separate it from the intact Atomoxetine peak, thus proving the method's specificity and stability-indicating capabilities. nih.govresearchgate.net
Compound Reference Table
| Compound Name |
|---|
| 4-Hydroxy Atomoxetine |
| This compound |
| Atomoxetine |
| N-desmethylatomoxetine |
Future Research Directions and Translational Implications Preclinical
Further Elucidation of Minor Metabolic Pathways
While the conversion of atomoxetine (B1665822) to 4-hydroxy atomoxetine via CYP2D6 is the dominant metabolic route, several minor pathways contribute to its biotransformation, and their full characterization remains a key area for future research. nih.govnih.gov Understanding these pathways is critical, particularly for individuals with genetic polymorphisms leading to reduced CYP2D6 activity (poor metabolizers), where these alternative routes may become more significant. pharmgkb.orgdrugbank.com
Systematic investigations have identified a range of minor metabolites in human and animal models. nih.gov These include products of N-demethylation, benzylic oxidation, and further hydroxylation. nih.gov For instance, N-desmethylatomoxetine is formed primarily by CYP2C19. nih.govresearchgate.net More recent metabolomic studies have uncovered novel metabolites, including aldehydes, cyclization products, and detoluene-atomoxetine, implicating other CYP enzymes such as CYP2C8, CYP2B6, and CYP3A4 in their formation. nih.gov
| Minor Metabolite | Primary Enzyme(s) Involved | Metabolic Process | Reference |
|---|---|---|---|
| N-desmethylatomoxetine | CYP2C19 | N-demethylation | nih.gov |
| 2-hydroxymethyl-atomoxetine | Not fully specified | Aliphatic Hydroxylation | nih.gov |
| Aldehyde Intermediates (M30, M31) | CYP2C8, CYP2B6 | Oxidation | nih.gov |
| Cyclization Metabolites (M14, M15) | CYP2D6 | Cyclization | nih.gov |
| Detoluene-atomoxetine (M20) | CYP2D6 | Detoluenation | nih.gov |
| Atomoxetine-N-hydroxylamine (M4) | CYP3A4, CYP2B6 | N-hydroxylation | nih.gov |
Exploration of Pharmacological Contributions of 4-Hydroxy Atomoxetine beyond NET Inhibition in Preclinical Models
The pharmacological activity of 4-hydroxy atomoxetine is known to be equipotent to the parent compound, atomoxetine, at the norepinephrine (B1679862) transporter (NET). hpra.iewindows.net However, its effects on other neuroreceptors and signaling pathways are not as well understood and represent a significant avenue for preclinical investigation. A broader understanding of its pharmacological profile could uncover additional mechanisms contributing to its therapeutic effects or inform the development of new therapeutic agents. bioworld.com
Preclinical research has suggested that the activity of 4-hydroxy atomoxetine may not be limited to NET inhibition. For example, studies have indicated that it may act as a partial agonist at the kappa-opioid receptor. drugbank.com Furthermore, atomoxetine itself has been shown to inhibit G-protein-activated inwardly rectifying potassium (GIRK) channels, a property shared by other selective norepinephrine reuptake inhibitors. researchgate.net Future preclinical models should systematically screen 4-hydroxy atomoxetine against a wide panel of receptors and transporters to build a comprehensive pharmacological profile. Such studies could reveal novel targets that may be relevant for treating a range of neurological and psychiatric disorders beyond ADHD. bioworld.com
| Potential Pharmacological Target | Observed Effect in Preclinical Models | Potential Implication | Reference |
|---|---|---|---|
| Kappa-type opioid receptor | Partial agonist activity | Modulation of mood, pain, and reward pathways | drugbank.com |
| G-protein-activated inwardly rectifying K+ (GIRK) channels | Inhibition (observed with parent compound) | Regulation of neuronal excitability and synaptic transmission | researchgate.net |
| Serotonin (B10506) Transporter (SERT) | Significantly lower affinity compared to NET | High selectivity for norepinephrine system | medchemexpress.com |
| Dopamine (B1211576) Transporter (DAT) | Significantly lower affinity compared to NET | High selectivity for norepinephrine system | medchemexpress.com |
Advancements in Analytical Techniques for Isotope-Labeled Analogs (e.g., 4-Hydroxy Atomoxetine-d3 Oxalate)
The accurate quantification of 4-hydroxy atomoxetine in biological matrices is fundamental for pharmacokinetic and metabolism studies. Isotope-labeled internal standards, such as 4-Hydroxy Atomoxetine-d3 Oxalate (B1200264), are indispensable for achieving high precision and accuracy in these analyses. researchgate.netsynzeal.com The use of stable isotopes (e.g., deuterium, ¹³C, ¹⁵N) allows the internal standard to be differentiated from the endogenous analyte by mass spectrometry, correcting for variability during sample preparation and analysis. nih.goviris-biotech.de
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of bioanalysis. researchgate.net Future advancements will likely focus on enhancing the sensitivity and throughput of these methods. This could involve the development of more efficient extraction techniques, the use of micro- or nano-flow LC systems to reduce sample volume requirements, and the application of high-resolution mass spectrometry to simultaneously identify and quantify a broader range of metabolites. nih.gov The synthesis of a wider array of specifically labeled isotopomers could also enable more detailed metabolic flux analysis, tracing the transformation of atomoxetine through its various metabolic pathways in complex biological systems. nih.gov
| Analytical Technique | Application for Isotope-Labeled Analogs | Future Direction/Advancement | Reference |
|---|---|---|---|
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Accurate quantification of 4-hydroxy atomoxetine in plasma and urine using a stable-labeled internal standard. | Increased sensitivity (sub-ng/mL levels), higher throughput for large-scale studies. | researchgate.net |
| High-Resolution Mass Spectrometry (HRMS) | Simultaneous identification of known and unknown metabolites by creating mass doublets with labeled compounds. | Stable isotope filtering to rapidly profile metabolites in complex biological samples like blood or urine. | nih.gov |
| Stable Isotope Labeling | Used as internal standards for quantitative analysis in pharmacokinetic studies. | Development of new synthetic strategies for more complex and specifically labeled isotopomers to trace metabolic pathways. | synzeal.comnih.gov |
Development of Advanced In Silico Models for Metabolite Prediction and Characterization
In silico modeling, including physiologically based pharmacokinetic (PBPK) and machine learning models, offers a powerful, cost-effective approach to predict drug metabolism and disposition. trends.org.brjst.go.jp For atomoxetine, PBPK models have been developed to simulate its pharmacokinetics, particularly to account for the substantial variability introduced by CYP2D6 genetic polymorphisms. nih.govnih.gov These models integrate data on physiology, biochemistry, and drug-specific properties to predict how a compound will be absorbed, distributed, metabolized, and excreted. researchgate.net
Future research will focus on refining these models to be more predictive for special populations, such as pediatrics and individuals with organ impairment. nih.govresearchgate.net A key challenge is to build "bottom-up" PBPK models that incorporate detailed in vitro metabolism data, including the kinetics of minor metabolic pathways. nih.gov Furthermore, the application of artificial intelligence and machine learning algorithms, such as artificial neural network ensembles (ANNE), is a promising frontier. simulations-plus.com These models can be trained on large datasets to predict which CYP isoforms will metabolize a compound and the likely sites of metabolism on the molecule, thereby accelerating the identification of potential metabolites and drug-drug interactions. simulations-plus.comfrontiersin.org Improving these predictive models will ultimately support personalized medicine by helping to determine the right dose for the right person. frontiersin.org
| In Silico Model Type | Application for Atomoxetine/Metabolites | Future Development Goal | Reference |
|---|---|---|---|
| Physiologically Based Pharmacokinetic (PBPK) Modeling | Predicting atomoxetine exposure and disposition, accounting for CYP2D6 genotype, drug-drug interactions, and special populations. | Improve predictive accuracy for patients with renal/hepatic impairment and refine pediatric models. | nih.govresearchgate.net |
| Machine Learning / Artificial Neural Network Ensemble (ANNE) | Predicting which CYP isoforms metabolize a drug and the specific sites of metabolic oxidation. | Enhance prediction of minor metabolites and create more robust models applicable across a wider range of chemical structures. | simulations-plus.comfrontiersin.org |
| Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling | Linking plasma concentrations of atomoxetine and its metabolites to clinical response and side effects. | Establish a clear therapeutic window to guide personalized dosing strategies. | frontiersin.org |
Q & A
Q. What statistical approaches address variability in metabolite exposure data across pediatric and adult populations?
- Answer : Population PK modeling with covariates (e.g., age, body weight, CYP2D6 phenotype) accounts for variability. Bayesian hierarchical models integrate external pediatric datasets (e.g., Lilly trials) to extrapolate exposure-response relationships. Sensitivity analysis identifies outliers driven by analytical or phenotypic heterogeneity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
